![molecular formula C24H19N3O5S B265301 Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265301.png)
Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. In
Wirkmechanismus
The exact mechanism of action of Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several advantages and limitations for lab experiments. One advantage is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying these pathways. However, its complex synthesis method and high cost can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One direction is to further study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to investigate its potential as a chemotherapeutic agent for cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a promising compound with several potential applications in various scientific fields. Its unique properties make it a useful tool for studying inflammation, oxidative stress, and cell proliferation. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis method involves the formation of a tetrahydrochromeno[2,3-c]pyrrol-1-yl intermediate, which is then reacted with 5-ethyl-1,3,4-thiadiazol-2-yl and benzoate to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been extensively studied for its potential applications in various scientific fields. This compound has been found to have potent anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
Produktname |
Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
---|---|
Molekularformel |
C24H19N3O5S |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H19N3O5S/c1-4-17-25-26-24(33-17)27-19(13-6-8-14(9-7-13)23(30)31-3)18-20(28)15-11-12(2)5-10-16(15)32-21(18)22(27)29/h5-11,19H,4H2,1-3H3 |
InChI-Schlüssel |
XKXPWKZLZCNERZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=C(C=C5)C(=O)OC |
Kanonische SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=C(C=C5)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.